[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone
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Overview
Description
(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE: is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method includes the cyclization of appropriate precursors under specific conditions . For instance, the reaction of 3,6-dimethylpyrazole with suitable aldehydes or ketones can lead to the formation of the desired pyrazolo[3,4-b]pyridine core .
Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Biologically, pyrazolo[3,4-b]pyridine derivatives have shown potential as enzyme inhibitors, making them valuable in the study of various biological pathways .
Medicine: Medically, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, these compounds are used in the development of new materials and as intermediates in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Another pyrazolo[3,4-b]pyridine derivative with similar biological activities.
1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide: A related compound with potential therapeutic applications.
Uniqueness: The uniqueness of (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H28N4O |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
(3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(2-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H28N4O/c1-15(2)27-22-21(17(4)25-27)19(14-16(3)24-22)23(28)26-13-9-8-12-20(26)18-10-6-5-7-11-18/h5-7,10-11,14-15,20H,8-9,12-13H2,1-4H3 |
InChI Key |
MDWIJKMAUGLWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)N3CCCCC3C4=CC=CC=C4 |
Origin of Product |
United States |
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